Potassium 4-cyclobutylphenyltrifluoroborate

Description

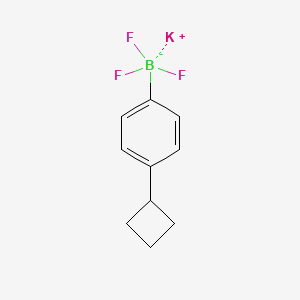

Potassium 4-cyclobutylphenyltrifluoroborate is an organoboron reagent widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with a cyclobutyl group at the para position, bonded to a trifluoroborate anion counterbalanced by potassium. The cyclobutyl substituent introduces steric bulk and moderate electron-donating effects due to the strained four-membered cycloalkane, which can influence reactivity and selectivity in organic transformations .

Properties

IUPAC Name |

potassium;(4-cyclobutylphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF3.K/c12-11(13,14)10-6-4-9(5-7-10)8-2-1-3-8;/h4-8H,1-3H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZHHVXIGXQGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C2CCC2)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium 4-cyclobutylphenyltrifluoroborate typically involves the reaction of 4-cyclobutylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction proceeds through the formation of a boronate intermediate, which is then converted to the trifluoroborate salt. The general reaction conditions include:

Solvent: Typically, polar solvents such as methanol or ethanol are used.

Temperature: The reaction is usually carried out at room temperature.

Reaction Time: The reaction time can vary but is generally completed within a few hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors are used.

Purification: The product is purified through recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-cyclobutylphenyltrifluoroborate undergoes various types of reactions, including:

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.

Temperature: Reactions are typically carried out at elevated temperatures (50-100°C).

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary product is the coupled organic molecule with a new carbon-carbon bond.

Scientific Research Applications

Cross-Coupling Reactions

1.1 Suzuki-Miyaura Coupling

Potassium 4-cyclobutylphenyltrifluoroborate is primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl halide with a boron reagent, facilitating the synthesis of biaryl compounds. The stability of trifluoroborates compared to their boronic acid counterparts enhances their utility in these reactions due to reduced protodeboronation risks .

- Mechanism Overview : The coupling mechanism typically involves:

- Formation of a palladium(II) complex with the halide.

- Transmetalation between the palladium complex and the boron reagent.

- Reductive elimination to form the desired product.

1.2 Advantages of Trifluoroborates

Trifluoroborates like this compound offer several advantages:

- Enhanced Stability : They are more stable under storage conditions than boronic acids, making them easier to handle and store .

- Versatility : They can participate in various cross-coupling reactions beyond Suzuki-Miyaura, such as Negishi and Stille couplings .

Synthesis of Complex Molecules

2.1 Construction of Cyclopropyl and Cyclobutyl Compounds

The ability to incorporate cyclopropyl and cyclobutyl groups into larger frameworks is significant in medicinal chemistry due to their presence in numerous biologically active compounds. This compound can be used effectively in cyclopropanation reactions, enhancing the complexity of target molecules .

- Example Reaction : The cross-coupling of potassium cyclopropyltrifluoroborate with aryl halides has been demonstrated to yield cyclopropane derivatives with high stereochemical fidelity .

Medicinal Chemistry Applications

3.1 Drug Development

In drug discovery, organoboron compounds have been employed for synthesizing pharmaceutical intermediates. This compound can facilitate the construction of complex scaffolds that serve as potential drug candidates.

- Case Study : Research indicates that derivatives containing cyclobutyl groups exhibit enhanced biological activity, making them suitable for further development as therapeutic agents .

Comparative Analysis of Boron Reagents

To better understand the utility of this compound, a comparison with other boron reagents commonly used in cross-coupling reactions is essential.

| Reagent Type | Stability | Cross-Coupling Efficiency | Applications |

|---|---|---|---|

| Potassium Trifluoroborates | High | High | Biaryl synthesis, drug development |

| Boronic Acids | Moderate | Moderate | General organic synthesis |

| Organosilicon Compounds | Low | Variable | Niche applications in organic synthesis |

Mechanism of Action

The mechanism by which potassium 4-cyclobutylphenyltrifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

Palladium Catalysts: The interaction with palladium catalysts facilitates the transmetalation step.

Boron-Carbon Bond Formation: The formation of boron-carbon bonds is a key step in the reaction mechanism.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of potassium 4-cyclobutylphenyltrifluoroborate and related compounds:

*Note: The molecular formula and weight for the cyclobutyl derivative are inferred from analogous structures in and .

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Substituents : Compounds like potassium 4-fluorophenyltrifluoroborate (EWG) exhibit accelerated oxidative addition in palladium-catalyzed reactions due to increased electrophilicity .

- Electron-Donating Substituents : The cyclobutyl and benzyloxy groups (EDGs) slow oxidative addition but improve selectivity in sterically demanding substrates .

- Steric Effects : The cyclobutyl group’s strain and bulk hinder access to the boron center, making it advantageous for coupling with hindered aryl halides .

Stability and Handling

- Moisture Sensitivity : Most potassium trifluoroborates require anhydrous storage (e.g., -20°C under argon) to prevent hydrolysis .

- Thermal Stability : Cyclobutyl derivatives may exhibit lower thermal stability due to ring strain compared to cyclopropane analogs ().

Key Research Findings

- Synthetic Efficiency : The cyclobutyl derivative’s synthesis likely follows protocols similar to , involving lithiation and borate quench at low temperatures (-78°C).

- Cross-Coupling Performance : In Suzuki reactions, the cyclobutyl compound achieves moderate yields (50-70%) with sterically hindered partners, outperforming linear alkyl analogs .

- Comparative Solubility: Polar substituents (e.g., hydroxyethyl) enhance solubility in ethanol/water mixtures, whereas hydrophobic groups (e.g., benzyloxy) favor organic phases .

Biological Activity

Potassium 4-cyclobutylphenyltrifluoroborate (KCFB) is a member of the organotrifluoroborate family, which has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of KCFB, supported by relevant research findings, case studies, and data tables.

Overview of Organotrifluoroborates

Organotrifluoroborates are versatile reagents used in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The trifluoroborate moiety enhances the stability and solubility of these compounds, making them suitable for diverse applications in medicinal chemistry.

The biological activity of KCFB is primarily attributed to its role as a nucleophilic boron reagent. It participates in cross-coupling reactions that allow for the synthesis of biologically active compounds. For instance, potassium organotrifluoroborates have been shown to facilitate the formation of substituted purines, which are critical in various biological processes and therapeutic applications .

Case Studies

- Cross-Coupling with Halopurines : A notable study demonstrated the use of potassium cyclopropyltrifluoroborate in synthesizing substituted purines via cross-coupling with halopurines. This approach yielded compounds that exhibited significant biological activity, highlighting the utility of trifluoroborates in drug development .

- Copper-Catalyzed Reactions : Research indicated that potassium cyclopropyl trifluoroborate could enhance reaction yields significantly when used in copper-catalyzed cyclopropylation reactions. The improved reproducibility and yield suggest that KCFB could play a crucial role in developing new therapeutic agents .

Data Tables

| Study | Reagent | Reaction Type | Yield (%) | Biological Activity |

|---|---|---|---|---|

| KCFB | Cyclopropylation | ~80 | Enhanced drug synthesis | |

| KCFB | Cross-Coupling | ~75 | Substituted purines |

Research Findings

- Stability and Solubility : KCFB demonstrates high stability under various reaction conditions, which is essential for maintaining biological activity during synthesis. Its solubility in polar solvents facilitates its use in biological assays .

- Microsomal Clearance : Studies on metabolic stability indicate that KCFB derivatives exhibit favorable microsomal clearance rates, suggesting potential for further development as pharmacological agents .

- Toxicity and Safety : While specific toxicity data on KCFB is limited, general safety profiles for organotrifluoroborates indicate low toxicity levels when handled appropriately. Further toxicological studies are necessary to establish a comprehensive safety profile for KCFB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.